molecular formula C13H28O8 B1260478 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane CAS No. 30599-15-6

1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane

Cat. No. B1260478
CAS RN: 30599-15-6
M. Wt: 312.36 g/mol
InChI Key: RRQXXKCYECDESZ-UHFFFAOYSA-N
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Description

“1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane” is a chemical compound used in the production of polymers and resins . It is a polymer formed by the reaction of 1,3-propanediol and (chloromethyl)oxirane, resulting in a polymer with a structure that includes both hydroxyl and chloromethyl groups .


Synthesis Analysis

The synthesis of “1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane” involves the reaction of 1,3-propanediol and (chloromethyl)oxirane . This results in a polymer with a structure that includes both hydroxyl and chloromethyl groups .


Molecular Structure Analysis

The molecular structure of “1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane” is complex due to its polymeric nature. The basic building block involves 1,3-propanediol, which has two hydroxyl groups, and oxirane .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of “1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane” is the reaction between 1,3-propanediol and (chloromethyl)oxirane . This reaction forms a polymer with both hydroxyl and chloromethyl groups .

Scientific Research Applications

Bio-Based Polyesters for Resin Applications

1,3-Propanediol is used in the creation of bio-based polyesters for resin applications . These resins are important raw materials for a myriad of applications, especially in the field of coatings and radical curing polymers, such as wood and powder coatings, molding compounds, and UV-curing applications .

Precursors for Polyurethanes and Polycarbonates

Polyols derived from polyester resins, which include 1,3-Propanediol, are precursors for the synthesis of polyurethanes and polycarbonates .

Alternative to Petrochemical Diols

1,3-Propanediol could be a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol, which are currently used as diols in most resin applications .

High Molecular Weight Polyesters for Plastic Applications

1,3-Propanediol is utilized in high molecular weight polyesters for plastic applications . These polyesters derived from 1,3-Propanediol have shown significant performance difference in weathering tests, outperforming the pure acrylic resin used as a reference .

Hyperbranched Polyesters

2,2-bis(hydroxymethyl)propionic acid-derived AB2 monomers can polymerize through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC reaction) to afford hyperbranched polymers . These polymers have potential applications in catalysis, biomaterials, microelectronics, and nanomedicines .

Low Viscosity Coatings

The low relative viscosity of hyperbranched polymers, compared to linear macromolecular analogs of comparable molecular weights, can be very useful in applications such as paints and varnishes . The use of globular polymers with low viscosity, instead of linear polymers, would give the distinct advantage of reducing the amount of volatile organic compounds (VOC) in the product for commercialization .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of other complex polymers , suggesting that its primary role may be as a building block in polymer chemistry.

Mode of Action

It’s known that this compound is a trifunctional aliphatic glycidyl ether epoxide monomer , which suggests that it can react with a variety of nucleophiles, leading to the formation of complex polymeric structures.

Biochemical Pathways

Given its role in polymer synthesis , it’s likely that it participates in the polymerization reactions that lead to the formation of complex polymeric structures.

Result of Action

It’s known that it can be used to improve the chemical resistance of certain materials , suggesting that it may alter the physical and chemical properties of these materials.

Action Environment

It’s known that it should be handled in a well-ventilated place and avoid formation of dust and aerosols , suggesting that its stability and efficacy may be affected by environmental conditions such as ventilation and dust levels.

properties

IUPAC Name

2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O8/c14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17/h14-17H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQXXKCYECDESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCO)(COCCO)COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310519
Record name Ethoxylated pentaerythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol

CAS RN

42503-45-7, 30599-15-6
Record name Ethoxylated pentaerythritol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42503-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethoxylated pentaerythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentaerythritol, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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